molecular formula C4H8NNaO2 B12765204 Sodium 2-aminobutanoate CAS No. 62518-41-6

Sodium 2-aminobutanoate

Cat. No.: B12765204
CAS No.: 62518-41-6
M. Wt: 125.10 g/mol
InChI Key: LICGWYKNWGUAPD-UHFFFAOYSA-M
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Description

. This compound is a derivative of butanoic acid, where the amino group is substituted with coco alkyl chains, and it is present as a monosodium salt. It is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts typically involves the reaction of butanoic acid with coco alkyl amines. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.

    Catalysts: Acid or base catalysts may be used to accelerate the reaction.

    Solvents: Organic solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of butanoic acid and coco alkyl amines into the reactor, where they react to form the desired product. The reaction mixture is then neutralized with sodium hydroxide to form the monosodium salt. The product is purified through filtration and drying processes to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts have a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts involves their surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes and in enhancing the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

  • Lauric acid, 2-amino-, N-coco alkyl derivatives, monosodium salts
  • Myristic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts
  • Palmitic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts

Uniqueness

Butanoic acid, 2-amino-, N-coco alkyl derivatives, monosodium salts are unique due to their shorter carbon chain length compared to similar compounds. This results in different physical properties such as lower melting points and higher solubility in water. These properties make them particularly suitable for applications requiring high solubility and low viscosity .

Properties

CAS No.

62518-41-6

Molecular Formula

C4H8NNaO2

Molecular Weight

125.10 g/mol

IUPAC Name

sodium;2-aminobutanoate

InChI

InChI=1S/C4H9NO2.Na/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

LICGWYKNWGUAPD-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)[O-])N.[Na+]

Origin of Product

United States

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